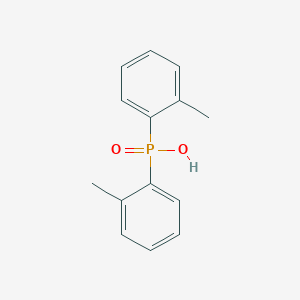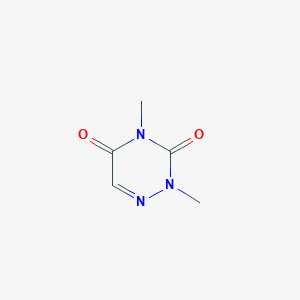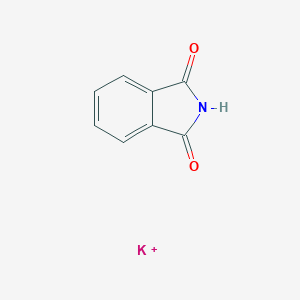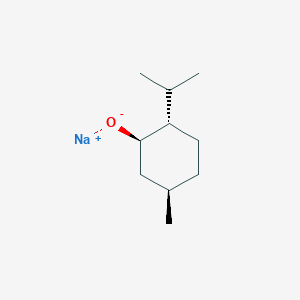
4-Oxoundecanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxoundecanoic acid methyl ester, also known as methyl 4-oxoundecanoate, is a synthetic organic compound that is derived from the fatty acid, undecylenic acid. It is commonly used in scientific research for its various biochemical and physiological effects, as well as its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-oxoundecanoic acid 4-Oxoundecanoic acid methyl ester ester is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cellular processes such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-oxoundecanoic acid 4-Oxoundecanoic acid methyl ester ester has a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-oxoundecanoic acid 4-Oxoundecanoic acid methyl ester ester in lab experiments is its versatility, as it can be easily synthesized and modified to suit various research needs. However, its relatively low solubility in water can limit its use in certain experiments.
Future Directions
Future research on 4-oxoundecanoic acid 4-Oxoundecanoic acid methyl ester ester could focus on its potential therapeutic applications in the treatment of various diseases and disorders, as well as its mechanisms of action and potential side effects. Additionally, further studies could investigate the development of novel derivatives of 4-oxoundecanoic acid 4-Oxoundecanoic acid methyl ester ester with improved properties and efficacy.
Synthesis Methods
The synthesis of 4-oxoundecanoic acid 4-Oxoundecanoic acid methyl ester ester can be achieved through the esterification of undecylenic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction results in the formation of the 4-Oxoundecanoic acid methyl ester ester of 4-oxoundecanoic acid.
Scientific Research Applications
4-Oxoundecanoic acid 4-Oxoundecanoic acid methyl ester ester has been extensively studied for its potential therapeutic applications in the treatment of various diseases and disorders. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of novel drugs.
properties
CAS RN |
17349-87-0 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
methyl 4-oxoundecanoate |
InChI |
InChI=1S/C12H22O3/c1-3-4-5-6-7-8-11(13)9-10-12(14)15-2/h3-10H2,1-2H3 |
InChI Key |
GQNZIROMDAQHBC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)CCC(=O)OC |
Canonical SMILES |
CCCCCCCC(=O)CCC(=O)OC |
synonyms |
4-Oxoundecanoic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















